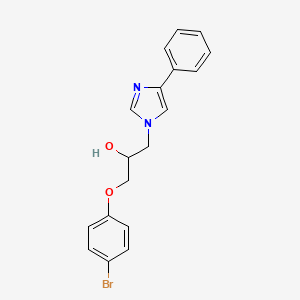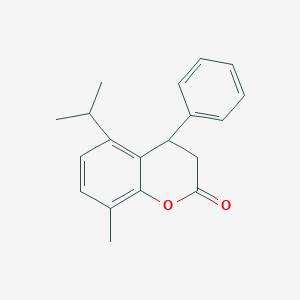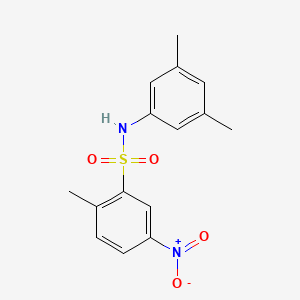![molecular formula C19H22ClN3O B4080545 7-(2-chlorophenyl)-2-[(3-methylbutyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4080545.png)
7-(2-chlorophenyl)-2-[(3-methylbutyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Vue d'ensemble
Description
7-(2-chlorophenyl)-2-[(3-methylbutyl)amino]-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AG1478 and is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR pathway is involved in various cellular processes, including cell growth, proliferation, and differentiation. Therefore, AG1478 has been widely used in research to study the role of EGFR in various diseases, including cancer.
Mécanisme D'action
AG1478 is a potent inhibitor of the EGFR tyrosine kinase. The EGFR pathway is involved in various cellular processes, including cell growth, proliferation, and differentiation. EGFR activation leads to the phosphorylation of various downstream signaling molecules, including AKT and ERK. This phosphorylation cascade ultimately leads to the activation of genes involved in cell growth and proliferation. AG1478 inhibits EGFR tyrosine kinase activity, thereby blocking this phosphorylation cascade and inhibiting cell growth and proliferation.
Biochemical and Physiological Effects
AG1478 has been shown to have several biochemical and physiological effects. In cancer cells, AG1478 inhibits cell growth and proliferation by blocking the EGFR signaling pathway. In addition, AG1478 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is mediated by the inhibition of AKT and ERK, which are involved in cell survival pathways. AG1478 has also been shown to have anti-inflammatory effects by inhibiting the activation of inflammatory cells.
Avantages Et Limitations Des Expériences En Laboratoire
AG1478 has several advantages for use in lab experiments. It is a potent and specific inhibitor of the EGFR tyrosine kinase, making it an ideal tool for studying the role of EGFR in various diseases. In addition, AG1478 has been extensively studied, and its mechanism of action is well understood. However, AG1478 also has some limitations. It is a synthetic compound and may not accurately reflect the effects of natural compounds on EGFR signaling. In addition, AG1478 has been shown to have off-target effects on other tyrosine kinases, which may complicate its use in some experiments.
Orientations Futures
There are several future directions for research on AG1478. One area of research is the development of more potent and specific EGFR inhibitors. Another area of research is the study of the role of EGFR in other diseases, including Alzheimer's disease and psoriasis. In addition, AG1478 has shown promise as a potential anti-inflammatory agent, and further research is needed to explore this potential application. Finally, AG1478 may also have applications in drug development, as it has been shown to enhance the efficacy of certain chemotherapeutic agents.
Applications De Recherche Scientifique
AG1478 has been extensively used in scientific research to study the role of EGFR in various diseases, including cancer. EGFR is overexpressed in many types of cancer, including lung, breast, and colon cancer. Therefore, AG1478 has been used to inhibit EGFR activity and study its effects on cancer cells. In addition, AG1478 has also been used to study the role of EGFR in other diseases, including Alzheimer's disease, psoriasis, and asthma.
Propriétés
IUPAC Name |
7-(2-chlorophenyl)-2-(3-methylbutylamino)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-12(2)7-8-21-19-22-11-15-17(23-19)9-13(10-18(15)24)14-5-3-4-6-16(14)20/h3-6,11-13H,7-10H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIHBIDBIYMZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorophenyl)-2-[(3-methylbutyl)amino]-7,8-dihydroquinazolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B4080464.png)
![N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinamide](/img/structure/B4080469.png)
![2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4080479.png)
![7-(difluoromethyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4080483.png)
![N-[4-(aminosulfonyl)phenyl]-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4080485.png)
![1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4080492.png)

![N-[4-(acetylamino)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4080505.png)
![N-[1-(1-adamantyl)ethyl]-4-morpholinecarbothioamide](/img/structure/B4080510.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080521.png)



![6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4080538.png)